l-Tyrosinol l-Tyrosinol 4-[(2S)-2-amino-3-hydroxypropyl]phenol is a natural product found in Acer barbinerve with data available.
Brand Name: Vulcanchem
CAS No.: 5034-68-4
VCID: VC3693227
InChI: InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(CO)N)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

l-Tyrosinol

CAS No.: 5034-68-4

Cat. No.: VC3693227

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

l-Tyrosinol - 5034-68-4

Specification

CAS No. 5034-68-4
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 4-[(2S)-2-amino-3-hydroxypropyl]phenol
Standard InChI InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1
Standard InChI Key DBLDQZASZZMNSL-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](CO)N)O
SMILES C1=CC(=CC=C1CC(CO)N)O
Canonical SMILES C1=CC(=CC=C1CC(CO)N)O

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

L-Tyrosinol features a phenol ring with a hydroxypropylamine side chain, giving it a unique structure that contributes to its biological activities. Its molecular formula is C9H13NO2 with a molecular weight of 167.20 g/mol . The chemical structure consists of a 4-hydroxyphenyl group attached to a chiral carbon bearing an amino group, with a hydroxymethyl group completing the stereocenter.

Physical Properties

L-Tyrosinol typically appears as a white to off-white crystalline powder. The compound displays specific optical rotation due to its stereocenter, which is important for its biological activity. The free base form of L-Tyrosinol has limited water solubility, which is why it is often prepared and used as its hydrochloride salt in laboratory and pharmaceutical applications .

Spectroscopic Data

The compound can be identified and characterized using various spectroscopic techniques. While specific spectroscopic data is limited in the available research results, compounds like L-Tyrosinol are typically analyzed using methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

PropertyValue
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
AppearanceWhite to off-white crystalline powder
CAS Number5034-68-4
IUPAC Name4-[(2S)-2-amino-3-hydroxypropyl]phenol
Synonyms(S)-4-(2-Amino-3-hydroxypropyl)phenol, H-Tyrosinol

Synthesis and Preparation Methods

Chemical Synthesis

The synthesis of L-Tyrosinol typically involves the reduction of L-tyrosine or its derivatives. One common approach starts with L-tyrosine or protected L-tyrosine derivatives, followed by reduction of the carboxylic acid group to yield the corresponding alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) .

A patent document describes a multi-step synthesis process for L-tyrosine derivatives, which could be adapted for L-Tyrosinol production. The process involves esterification, amidation, and reduction reactions starting from L-tyrosine . This approach allows for controlled modification of the functional groups while preserving the stereochemistry of the amino acid.

Industrial Production

For industrial-scale production, more efficient and cost-effective methods have been developed. These methods often involve optimized reaction conditions, catalysts, and purification procedures to ensure high yield and purity of the final product. The production typically follows these general steps:

  • Protection of the amino group of L-tyrosine

  • Esterification of the carboxylic acid group

  • Reduction of the ester to alcohol

  • Deprotection of the amino group

  • Salt formation (typically hydrochloride)

Preparation of L-Tyrosinol Hydrochloride

L-Tyrosinol is often converted to its hydrochloride salt (L-Tyrosinol hydrochloride, C9H13NO2·HCl) to improve its stability and solubility . This conversion typically involves treating the free base with hydrochloric acid under controlled conditions, followed by crystallization and purification of the salt form. The hydrochloride salt has improved water solubility compared to the free base, making it more suitable for various applications.

Biological Activities

Biochemical Role

L-Tyrosinol's structural similarity to L-tyrosine suggests potential involvement in biochemical pathways related to catecholamine synthesis. While L-tyrosine is a precursor to neurotransmitters such as dopamine and norepinephrine, L-Tyrosinol may interact with similar enzymatic systems but with different biological outcomes .

Antioxidant Activity

The phenolic hydroxyl group in L-Tyrosinol contributes to potential antioxidant properties, similar to other phenolic compounds. This antioxidant activity is being explored in various fields, including nutrition and cosmetics, where protection against oxidative stress is desirable.

Applications

Pharmaceutical Development

L-Tyrosinol serves as a valuable precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its role in neurotransmitter-related pathways makes it relevant for developing drugs that modulate these systems . The compound's chiral nature is particularly important in pharmaceutical applications, as stereochemistry often plays a crucial role in drug efficacy and safety.

Several research projects have explored L-Tyrosinol derivatives as potential therapeutic agents, though specific applications remain in the research and development phase. The compound's structural features make it a versatile building block for creating more complex molecules with targeted biological activities.

Cosmetic Formulations

In the cosmetic industry, L-Tyrosinol is utilized for its antioxidant properties. It helps protect skin cells from oxidative stress, potentially promoting a youthful appearance in skincare products . The compound may be incorporated into formulations designed to address signs of aging, photoprotection, and skin barrier function enhancement.

Food Industry

As a flavor enhancer, L-Tyrosinol improves the taste profile of certain food products, making them more appealing to consumers . Its use in food applications is generally limited and subject to regulatory approval, as is common with amino acid derivatives used as food additives.

Biochemical Research

Researchers utilize L-Tyrosinol in studies related to enzyme activity and metabolic pathways, providing insights into various biological processes . The compound serves as a useful tool for investigating structure-activity relationships of enzymes that typically interact with L-tyrosine or similar substrates.

Additionally, L-Tyrosinol has been employed in the development of peptide-based materials and in studies exploring the modification of amino acid side chains to enhance specific properties of peptides and proteins.

Animal Nutrition

Comparison with Related Compounds

Derivatives and Analogs

Various derivatives of L-Tyrosinol have been synthesized for research purposes, including protected forms such as Boc-L-Tyrosinol (tert-butoxycarbonyl-L-tyrosinol). These derivatives often serve as intermediates in complex synthetic pathways or as protected building blocks in peptide chemistry.

L-Tyrosinol hydrochloride represents another important form of the compound, offering improved solubility and stability characteristics compared to the free base .

CompoundChemical FormulaKey Difference from L-TyrosinolPrimary Applications
L-TyrosineC9H11NO3Contains carboxylic acid instead of alcohol groupProtein synthesis, neurotransmitter precursor
L-Tyrosinol hydrochlorideC9H13NO2·HClSalt form of L-TyrosinolImproved solubility for research and pharmaceutical applications
Boc-L-TyrosinolC14H21NO4N-protected version of L-TyrosinolPeptide synthesis, intermediate in organic synthesis
L-Tyrosine methyl esterC10H13NO3Methyl ester of L-tyrosine, precursor to L-TyrosinolIntermediate in L-Tyrosinol synthesis

Current Research and Future Perspectives

Future Research Directions

Future research on L-Tyrosinol may explore:

  • Detailed investigation of its pharmacological properties and potential therapeutic applications

  • Development of novel L-Tyrosinol derivatives with enhanced biological activities

  • Exploration of its role in peptide-based materials and drug delivery systems

  • Further characterization of its antioxidant properties and potential applications in anti-aging formulations

  • Investigation of structure-activity relationships to guide the design of more effective compounds based on the L-Tyrosinol scaffold

Challenges and Opportunities

While L-Tyrosinol shows promise in various applications, challenges remain in establishing its full potential. These include:

  • Limited comprehensive studies specifically focusing on L-Tyrosinol

  • Need for more efficient synthetic methods for large-scale production

  • Regulatory considerations for applications in pharmaceuticals and food

  • Competition from other established compounds with similar applications

Despite these challenges, L-Tyrosinol presents opportunities for researchers and industries seeking novel compounds with unique properties that can address unmet needs in pharmaceutical, cosmetic, and biochemical applications.

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